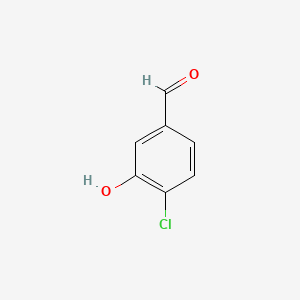

4-Chloro-3-hydroxybenzaldehyde

Vue d'ensemble

Description

4-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a white to light pink solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a hydroxyl group and a formyl group on the benzene ring, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-hydroxybenzaldehyde. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chloro-3-hydroxybenzoic acid.

Reduction: Reduction of the formyl group can yield 4-chloro-3-hydroxybenzyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: 4-Chloro-3-hydroxybenzoic acid.

Reduction: 4-Chloro-3-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-Chloro-3-hydroxybenzaldehyde is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:

- Aldol Condensation : This compound can participate in aldol reactions to form larger carbon frameworks, which are essential in creating complex molecules used in pharmaceuticals and agrochemicals.

- Electrophilic Substitution Reactions : The presence of the hydroxyl and chloro groups makes it a suitable candidate for electrophilic aromatic substitution, allowing for the introduction of additional functional groups that enhance its utility in synthetic pathways .

Medicinal Chemistry

Research indicates that this compound exhibits biological activity that can be harnessed in medicinal chemistry. Notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial properties. This opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria .

- Anticancer Research : The compound has been explored for its potential role in cancer treatment, particularly through its ability to influence cell signaling pathways involved in tumor growth. Preliminary studies suggest that it may serve as a lead compound for further development into anticancer drugs .

Material Science

In material science, this compound is being investigated for its role in the development of new materials:

- Polymer Chemistry : The compound can be used as a monomer or cross-linking agent in polymer synthesis, contributing to the creation of novel materials with tailored properties for specific applications such as coatings and adhesives .

- Dyes and Pigments : Due to its chromophoric properties, it has potential applications in dye chemistry, where it can be modified to produce vibrant colors for textiles and other materials .

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Chromatographic Techniques : It serves as a standard reference material due to its well-defined chemical properties, aiding in the calibration of chromatographic methods such as HPLC and GC-MS .

- Spectroscopic Studies : Its vibrational spectra have been extensively studied using techniques like FT-IR and Raman spectroscopy, providing insights into molecular interactions and conformational analysis .

Case Study 1: Antimicrobial Properties

A study published in the International Journal of Research and Analytical Reviews examined the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated significant inhibition rates compared to control groups, suggesting potential for further exploration in drug development .

Case Study 2: Polymer Applications

Research conducted by a team at a leading university demonstrated the use of this compound as a cross-linking agent in epoxy resins. The modified resins exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 4-chloro-3-hydroxybenzaldehyde involves its reactivity with various biological molecules. The hydroxyl and formyl groups allow it to form covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The compound can interact with amino acids in proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-hydroxybenzaldehyde

- 4-Chloro-2-hydroxybenzaldehyde

- 4-Chloro-3-methoxybenzaldehyde

Uniqueness

4-Chloro-3-hydroxybenzaldehyde is unique due to the specific positioning of the chloro and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications due to its specific electronic and steric properties .

Activité Biologique

4-Chloro-3-hydroxybenzaldehyde (C7H5ClO2) is an aromatic compound with significant biological activity. It is characterized by a hydroxyl group and a formyl group attached to a benzene ring, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H5ClO2

- Molecular Weight : 156.57 g/mol

- Melting Point : 133-137 °C

- Appearance : White to light yellow powder or crystals

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. Some key mechanisms include:

- Antioxidant Activity : Compounds similar to this compound have been shown to enhance intracellular antioxidant levels, protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Cell Proliferation and Apoptosis Regulation : Research indicates that this compound can modulate cell survival pathways, influencing apoptosis in cancer cells.

Antioxidant Activity

A study highlighted that derivatives of hydroxybenzaldehydes significantly increase intracellular antioxidant activity. This property is crucial in combating oxidative stress-related diseases such as neurodegenerative disorders .

Anti-inflammatory Properties

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines in vitro. This inhibition suggests a potential role in treating inflammatory diseases .

Case Studies

Applications in Medicine

The biological activities of this compound suggest several potential applications:

- Neuroprotective Agents : Due to its antioxidant properties, it may be developed as a treatment for neurodegenerative diseases.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses could lead to new therapies for chronic inflammatory conditions.

- Cancer Therapeutics : By inducing apoptosis in cancer cells, it holds promise as an adjunct treatment in oncology.

Propriétés

IUPAC Name |

4-chloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAFGNAOINNEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551505 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-12-0 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the planar structure of the Schiff base derived from 4-chloro-3-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine?

A1: The research paper describes the crystal structure of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate, a Schiff base synthesized from the reaction of this compound and 2,4-dinitrophenylhydrazine. The near-planar conformation of this Schiff base, with a dihedral angle of only 3.70° between the benzene rings [], suggests significant conjugation across the molecule. This planarity and conjugation can influence the compound's electronic properties, potentially impacting its biological activity, optical properties, and metal-chelating abilities, which are often key aspects studied for Schiff base compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.